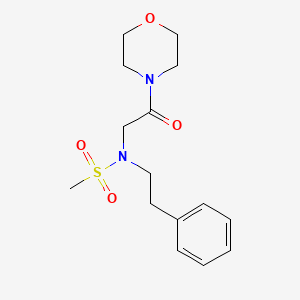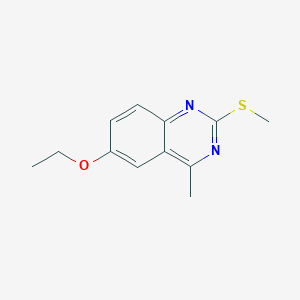![molecular formula C24H16N2O B5738545 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol](/img/structure/B5738545.png)
4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol, also known as PBQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PBQ belongs to the class of heterocyclic compounds and is structurally similar to quinoxaline.
科学研究应用
4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antimicrobial, and antiviral activities. This compound has also been investigated for its ability to inhibit protein kinases, which play a crucial role in the regulation of various cellular processes. Moreover, this compound has been shown to possess antioxidant properties and may be useful in the treatment of oxidative stress-related diseases.
作用机制
The mechanism of action of 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by inhibiting various cellular processes, including protein kinases and DNA synthesis. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to possess antimicrobial and antiviral activities. Moreover, this compound has been found to possess antioxidant properties and may be useful in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the advantages of 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol is its ability to exhibit multiple therapeutic effects. This compound has been shown to exhibit anticancer, antimicrobial, and antiviral activities, making it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
未来方向
There are several future directions for the research and development of 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol. One of the areas of interest is the development of this compound-based drugs for the treatment of cancer and infectious diseases. Moreover, further studies are needed to elucidate the mechanism of action of this compound and its potential targets. Additionally, the development of new synthesis methods for this compound may improve its bioavailability and enhance its therapeutic potential.
合成方法
4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol can be synthesized using various methods, including the condensation reaction of 2-aminobenzo[g]quinoxaline with phenol in the presence of a catalyst. The reaction is carried out at high temperature and pressure, and the product is purified using column chromatography. Another method involves the reaction of 2,3-dichloroquinoxaline with phenol in the presence of a base. The product is then subjected to further reactions to obtain this compound.
属性
IUPAC Name |
4-(2-phenylbenzo[g]quinoxalin-3-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O/c27-20-12-10-17(11-13-20)24-23(16-6-2-1-3-7-16)25-21-14-18-8-4-5-9-19(18)15-22(21)26-24/h1-15,27H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDFAEVFKUFHIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC4=CC=CC=C4C=C3N=C2C5=CC=C(C=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5738462.png)

![N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5738481.png)
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B5738484.png)
![N-[2-(4-fluorophenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5738496.png)






![{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylphenyl}formamide](/img/structure/B5738520.png)


